Product packaging for 2,3,3a,4-tetrahydro-1H-indene(Cat. No.:CAS No. 39014-56-7)

2,3,3a,4-tetrahydro-1H-indene

Cat. No.: B8666093
CAS No.: 39014-56-7
M. Wt: 120.19 g/mol
InChI Key: BIEBZGCKLFWMCR-UHFFFAOYSA-N
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Description

2,3,3a,4-Tetrahydro-1H-indene is a saturated bicyclic organic compound with the molecular formula C9H12 and an average molecular mass of 120.195 Da . This compound belongs to the indene class of chemicals, which are highly important in organic synthesis due to their prevalence as structural motifs in bioactive pharmaceutical agents, functional materials, and natural products . Indene derivatives are versatile synthetic building blocks and are also employed as valuable ligands in olefin polymerization reactions . As a partially hydrogenated indene, this compound serves as a versatile scaffold and key intermediate for researchers developing novel synthetic methodologies . It can be functionalized through various reactions, including catalytic epoxidation, to create valuable oxygenated molecules and other derivatives for further exploration . The reactivity of the indene core makes it a valuable starting material for constructing more complex polycyclic structures, such as indeno-imidazoles, -triazines, and -pyrazoles, which are of significant interest in medicinal chemistry for their potential antibacterial and antioxidant activities . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12 B8666093 2,3,3a,4-tetrahydro-1H-indene CAS No. 39014-56-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39014-56-7

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

2,3,3a,4-tetrahydro-1H-indene

InChI

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4,9H,3,5-7H2

InChI Key

BIEBZGCKLFWMCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC=CC=C2C1

Origin of Product

United States

Significance As a Fundamental Carbocyclic System

The structural framework of 2,3,3a,4-tetrahydro-1H-indene is a key building block in the construction of a variety of polycyclic compounds. Its fused five- and six-membered ring system is a common feature in numerous biologically active molecules and natural products. The reactivity of this carbocycle, particularly the double bond in the six-membered ring, allows for a range of chemical transformations, making it a valuable precursor in synthetic organic chemistry. researchgate.net

The stereochemistry of the ring junction (at position 3a) introduces the possibility of cis and trans isomers, which can significantly influence the three-dimensional shape and biological activity of its derivatives. This stereochemical aspect is a critical consideration in asymmetric synthesis, where precise control over the spatial arrangement of atoms is paramount.

Overview of Research Trajectories

Catalytic Hydrogenation and Reductive Synthesis

The saturation of the indene ring system to yield this compound and its analogs is primarily achieved through catalytic hydrogenation and other reductive methods. These processes involve the addition of hydrogen across the double bonds of the precursor molecules.

Reduction of Indene and Functionalized Derivatives

The reduction of indene and its derivatives can be accomplished using various reducing agents and methodologies. For instance, the reduction of substituted indenone precursors is a common strategy. The cyclisation of 3-(3,4,5-trimethoxyphenyl)propanoic acid yields a key indenone intermediate. nih.gov This intermediate can then undergo reductive reactions to produce the target dihydro-1H-indene derivatives. nih.gov One specific method involves using lithium aluminum hydride (LiAlH₄) as the reducing agent. This has been shown to effectively reduce methoxy-substituted 2,3-dihydro-1-indenones to their corresponding methoxy (B1213986) indenes with high yields of 93-95%. google.com Another approach is catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst like palladium on carbon (Pd/C) to achieve saturation of the double bonds. nih.gov

Benkeser Reduction Strategies for Indane Precursors

The Benkeser reduction offers a powerful method for the hydrogenation of aromatic hydrocarbons, including indane, the precursor to this compound. metu.edu.trdrugfuture.com This reaction typically uses lithium or calcium metal dissolved in low molecular weight alkylamines, such as ethylamine, and can be conducted at higher temperatures than the traditional Birch reduction. wikipedia.orgias.ac.in

When a modified Benkeser reduction procedure is applied to indane using lithium in ethylenediamine, it yields a mixture of tetrahydroindene isomers. metu.edu.tr Specifically, the reaction produces 2,3,4,7-tetrahydro-1H-indene and 2,3,3a,4,5,6-hexahydro-1H-indene. metu.edu.tr The relative ratio of these products depends on the precise reaction conditions. This method is noted for being more potent but sometimes less selective than the Birch reduction, although selectivity can be enhanced by using mixed amine solvent systems. mdma.chresearchgate.net For example, reducing naphthalene (B1677914) with lithium in a mixed ethylamine-dimethylamine solution yields a more controlled product distribution. mdma.ch

Benkeser Reduction of Indane metu.edu.tr
ReactantReagentsProductsProduct RatioYield
IndaneLithium, Ethylenediamine2,3,4,7-tetrahydro-1H-indene and 2,3,3a,4,5,6-hexahydro-1H-indene76:2460.0%

The mechanism of the Benkeser reduction, similar to the Birch reduction, involves the transfer of solvated electrons from the alkali metal to the aromatic ring, forming a radical anion. wikipedia.orgmasterorganicchemistry.com This is followed by protonation from the amine solvent or an added alcohol. wikipedia.org Unlike the Birch reduction, which typically converts arenes to 1,4-cyclohexadienes, the more vigorous conditions of the Benkeser reduction can lead to further reduction to mono-olefins or even fully saturated products. wikipedia.orgmdma.chharvard.edu

Palladium-Catalyzed Hydrogenation Approaches

Palladium-catalyzed hydrogenation is a widely used and effective method for the synthesis of saturated indane structures from unsaturated precursors like indene. nih.govacs.org This heterogeneous catalytic process typically employs palladium supported on activated carbon (Pd/C) and hydrogen gas. metu.edu.trresearchgate.net

The hydrogenation of a mixture of 2,3,4,7-tetrahydro-1H-indene and 2,3,3a,4,5,6-hexahydro-1H-indene over a Pd/C catalyst in methanol (B129727) results in the formation of octahydro-1H-indene (the fully saturated analog). metu.edu.tr Similarly, hydrogenating 2,3,3a,7a-tetrahydro-1H-indole derivatives over 10% Pd/C in glacial acetic acid at 50 psi of H₂ achieves complete saturation. The efficiency of palladium on activated carbon has been noted as being higher than other supports for the hydrogenation of indene-coumarone resins. researchgate.net The reaction conditions, such as temperature and pressure, can be optimized to maximize the hydrogenation of aromatic fragments while minimizing thermal degradation. researchgate.net For example, optimal conditions for hydrogenating indene-coumarone resin were found to be a temperature of 230°C and a pressure of 3 MPa. researchgate.net

Palladium-Catalyzed Hydrogenation of Indene Derivatives
SubstrateCatalystSolventConditionsProductReference
Mixture of tetrahydroindene isomersPd/CMethanolNot specifiedOctahydro-1H-indene metu.edu.tr
Indene-coumarone resinPalladium on activated carbonNot specified230°C, 3 MPaHydrogenated resin researchgate.net
Enone (+)-610% Pd/CEthyl Acetate (B1210297)4 bar H₂ pressure, rt, 2.5 h(+)-7 (cis-fused perhydrindanone) mdpi.com

Halogenation Reactions and Halogenated Indene Derivatives

Halogenation of the indene framework provides a route to functionalized derivatives that can serve as intermediates for further synthesis. Bromination, in particular, has been studied for its regio- and stereoselective outcomes.

Regio- and Stereoselective Bromination Mechanisms

The bromination of indene and its derivatives can be achieved using various brominating agents, leading to different products depending on the reaction conditions and the substrate's structure. Direct bromination of 2,3,4,7-tetrahydro-1H-indene with N-bromosuccinimide (NBS) in the presence of LiClO₄ and acetic acid results in the formation of dibromodiacetate derivatives. nih.gov

The mechanism for the high-temperature bromination of octahydro-1H-indene is proposed to proceed via a free radical pathway. metu.edu.tr A bromine radical abstracts a proton, leading to the formation of a monobromide intermediate. metu.edu.tr Subsequent dehydrobromination generates alkene isomers, which then undergo successive allylic bromination and dehydrobromination steps to yield polybrominated products. metu.edu.tr The stereochemistry of the addition is often trans, which is attributed to minimizing steric hindrance between the incoming bromine and the bromine atoms already present on the ring. researchgate.net Alternative methods for stereoselective bromination of alkenes utilize a bromide/bromate couple in an aqueous acidic medium, offering a practical alternative to using liquid bromine. rsc.org

Formation of Polyhalogenated Octahydroindene Isomers

The synthesis of polyhalogenated indane derivatives can be achieved through direct halogenation of saturated or partially saturated precursors. The high-temperature bromination of a mixture containing octahydro-1H-indene with four equivalents of bromine in carbon tetrachloride leads to the formation of several polybrominated products. metu.edu.tr

Through column chromatography, three isomeric tetrabromides (1,3,4,7-tetrabromo-2,3,4,5,6,7-hexahydro-1H-indene) were isolated, along with a pentabromide and an aromatic tribromide. metu.edu.tr The formation of these products is driven by the thermodynamic stability of the resulting isomers. metu.edu.tr Direct bromination of 2,3,4,7-tetrahydro-1H-indene has also been shown to yield tetrabromo octahydroindene isomers. nih.gov The structures of these complex molecules are typically characterized using extensive spectroscopic techniques, including 1H NMR, 13C NMR, and 2D-NMR experiments. metu.edu.trnih.gov

Products from High-Temperature Bromination of Octahydro-1H-indene Mixture metu.edu.tr
Product NumberCompound NameIsolated Yield
12Isomeric Tetrabromide 135.0%
13Isomeric Tetrabromide 215.0%
14Isomeric Tetrabromide 37.0%
15Pentabromide5.9%
16Aromatic Tribromide3.6%

Functionalization through Carbonyl Transformations

The introduction and manipulation of carbonyl groups within the hydrindene framework represent a powerful strategy for creating complex molecular architectures. Hydroformylation and aldol (B89426) cyclization are key reactions in this context, enabling the conversion of simple olefinic precursors into functionalized bicyclic ketones and aldehydes.

Hydroformylation, or oxo synthesis, provides a direct route to introduce aldehyde functionalities into a molecule. The hydroformylation of bicyclo[4.3.0]nona-3,7-diene, a common precursor to the hydrindene system, has been developed to produce bisformylated derivatives. google.com This process involves reacting the diene with synthesis gas (a mixture of carbon monoxide and hydrogen) under specific conditions.

The reaction is typically carried out in a homogeneous organic phase in the presence of a transition metal catalyst, usually from Group VIII of the periodic table, complexed with organophosphorus compounds. google.com An excess of the organophosphorus compound is also employed. The resulting product, 3(4),7(8)-Bisformyl-bicyclo[4.3.0]nonane, can then be subjected to further transformations, such as oxidation to the corresponding dicarboxylic acid or hydrogenation to the diol. google.com These formyl derivatives, such as 2,3,3a,4,7,7a-Hexahydro-1H-indene-1-carbaldehyde, are also noted for their complex olfactory properties. google.com

Table 1: Reaction Conditions for Hydroformylation of Bicyclo[4.3.0]nona-3,7-diene

Parameter Condition Source
Substrate Bicyclo[4.3.0]nona-3,7-diene google.com
Reactant Synthesis Gas (CO/H₂) google.com
Catalyst System Transition metal compounds (Group VIII) with organophosphorus ligands google.com
Phase Homogeneous organic phase google.com
Temperature 70 to 160 °C google.com
Pressure 5 to 35 MPa google.com

| Product | 3(4),7(8)-Bisformyl-bicyclo[4.3.0]nonane | google.com |

Asymmetric intramolecular aldol reactions are a cornerstone for the enantioselective synthesis of cyclic and bicyclic systems, including hydrindene-based ketones. nih.gov This strategy allows for the construction of the bicyclic framework while simultaneously establishing key stereocenters. Organocatalysis, particularly using amino acids like L-proline, has emerged as a powerful tool for these transformations. mdpi.com

One reported approach involves the aldol cyclization of a triketone precursor using 30 mol% of L-proline as the catalyst. mdpi.com An alternative, more direct method is a tandem Michael addition-aldol cyclization, starting from a dione (B5365651) and methyl vinyl ketone (MVK). mdpi.com This tandem procedure has proven successful for substrates that were problematic under the first method, leading to the desired bicyclic ketones in good yields and with excellent stereoselectivity. mdpi.com For instance, the synthesis of various ketone analogs using these methods resulted in moderate to good yields and high enantiomeric excess. mdpi.com More advanced methods, such as chiral copper(II)-catalyzed asymmetric Mukaiyama aldol reactions, have also been successfully performed in aqueous media, expanding the toolkit for these cyclizations. researchgate.net

Table 2: Research Findings for Asymmetric Aldol Cyclization towards Bicyclic Ketones

Method Catalyst Yield Enantiomeric Excess (ee) Source
Aldol Cyclization of Triketone L-Proline (30 mol%) 11–65% 79–94% mdpi.com
Tandem Michael-Aldol L-Proline (30 mol%) 40–73% 93–98% mdpi.com
L-Proline Catalyzed Cyclization L-Proline 50-75% 73-75% mdpi.com

Epoxidation and Oxirane Ring Formation

Epoxidation of the olefinic bonds in tetrahydroindene precursors is a critical functionalization reaction, yielding highly reactive oxirane rings that serve as versatile intermediates for further synthetic elaborations. nih.govru.nl

The synthesis of diepoxides from tetrahydroindene introduces two reactive epoxide moieties into the bicyclic framework. A novel and selective method for synthesizing these diepoxides has been developed, starting from tetrahydroindene. nih.govresearchgate.net This approach begins with the bromination of tetrahydroindene using N-bromosuccinimide (NBS) in the presence of lithium perchlorate (B79767) (LiClO₄) and acetic acid. This step produces a mixture of dibromodiacetate derivatives, which can be separated by column chromatography. nih.gov

Subsequent treatment of these isolated dibromodiacetate stereoisomers with sodium hydroxide (B78521) (NaOH) in methanol selectively yields a mixture of diepoxides with specific endo-exo and exo-exo orientations. nih.govresearchgate.net This method provides a more selective route compared to older techniques, such as treating tetrahydroindene with monoperoxyphthalic acid, which typically results in a mixture of four different diepoxy stereoisomers. nih.gov

Table 3: Synthesis of Diepoxides from Tetrahydroindene

Step Reagents Product Yield Source
1. Bromination Tetrahydroindene, NBS, LiClO₄, Acetic Acid Dibromodiacetate derivative 2 39% nih.gov
Dibromodiacetate derivative 3 37% nih.gov
2. Epoxidation Dibromodiacetate derivative 2, NaOH, Methanol Diepoxide 4 64% researchgate.net

Achieving selectivity in the epoxidation of dienes like tetrahydroindene is crucial for accessing specific isomers. The pathway via bromination followed by base-induced dehydrobromination offers significant selectivity. nih.govresearchgate.net The stereochemistry of the intermediate dibromodiacetates dictates the final orientation of the oxirane rings, allowing for the selective formation of endo-exo and exo-exo diepoxides. nih.govresearchgate.net

Another established pathway involves the formation of halohydrins. Cyclic dienes like tetrahydroindene can undergo induced hydroxyhalogenation using systems such as hydrogen halides and hydrogen peroxide. nih.govlookchem.com The resulting chloro- or bromohydrins can then be converted to the corresponding diepoxy derivatives through dehydrohalogenation with a base like powdered potassium carbonate. lookchem.com Traditional epoxidation methods using peracids or hydrogen peroxide with a catalyst are also widely employed, though they may offer less stereoselectivity. nih.govgoogle.com

Other Advanced Synthetic Routes to Hydrindene Frameworks

Beyond the classical transformations, several advanced synthetic strategies have been employed to construct the hydrindene skeleton with high efficiency and stereocontrol. These methods often involve complex cascade reactions or powerful bond-forming methodologies.

Another powerful method for constructing chiral bicyclic frameworks is the asymmetric carbo-Diels-Alder reaction. This reaction has been used as the key step in synthesizing enantiomerically pure C₂-symmetric 1,4-diols built on a bicyclic core. researchgate.net These diols can then serve as chiral ligands in other asymmetric transformations.

Modern synthetic chemistry increasingly relies on computer-aided synthesis planning (CASP) to devise novel routes. nih.gov These approaches, which combine data-driven deep learning with retrosynthesis knowledge, can identify promising and unconventional pathways to complex targets like functionalized hydrindenes. nih.govnumberanalytics.com

Electrophilic and Nucleophilic Addition Reactions

The carbon-carbon double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. libretexts.org This reactivity is characteristic of unsaturated hydrocarbons and initiates electrophilic addition reactions, where the π bond is broken to form two new σ bonds. libretexts.org

A notable example is the bromination of 3a,4,7,7a-tetrahydro-1H-indene. Direct bromination with molecular bromine (Br₂) in dichloromethane (B109758) (CH₂Cl₂) at room temperature leads to the formation of tetrabromo octahydroindene isomers. nih.gov This reaction proceeds through a classic electrophilic addition mechanism, where the bromine molecule is polarized by the alkene, leading to the formation of a bromonium ion intermediate, which is subsequently attacked by a bromide ion.

In a more complex transformation, the reaction of tetrahydro-1H-indene with N-Bromosuccinimide (NBS) in the presence of acetic acid and catalyzed by lithium perchlorate (LiClO₄) yields dibromodiacetate derivatives. nih.gov This process involves the electrophilic addition of bromine followed by the nucleophilic attack of acetate ions. The reaction demonstrates how the initial electrophilic attack on the double bond opens pathways for subsequent nucleophilic additions. nih.gov

Similarly, fluorination of indene systems with F-TEDA in the presence of an alcohol like methanol results in fluoroalkoxylation. oup.com This reaction produces 2-fluoro-1-methoxyindane, showcasing an initial electrophilic attack by the fluorine source, followed by the capture of the resulting carbocationic intermediate by the nucleophilic alcohol. oup.com

ReactionReagentsProduct(s)Mechanism Type
Direct BrominationBr₂ in CH₂Cl₂Tetrabromo octahydroindene isomersElectrophilic Addition
Bromination/AcetoxylationNBS, CH₃COOH, LiClO₄Dibromodiacetate derivativesElectrophilic Addition / Nucleophilic Capture
FluoromethoxylationF-TEDA, CH₃OH2-fluoro-1-methoxyindaneElectrophilic Addition / Nucleophilic Capture

Radical Reactions and Their Reaction Kinetics

Free radical reactions provide an alternative pathway for the functionalization of this compound, typically involving the abstraction of allylic hydrogens or reactions at the double bond.

The photooxygenation of 2,3,4,7-tetrahydro-1H-indene, an isomer of the title compound, with singlet oxygen (¹O₂) is a well-documented ene reaction. metu.edu.trmetu.edu.trgrafiati.com In this process, singlet oxygen acts as the enophile and reacts with the alkene (the ene component). The reaction involves the abstraction of an allylic hydrogen atom with a concomitant shift of the double bond and the formation of an allylic hydroperoxide. metu.edu.trmetu.edu.tr The geometry of the allylic hydrogen in the ground state of the molecule is crucial in determining the reaction's outcome and product distribution. metu.edu.trgrafiati.com The resulting hydroperoxides can be further transformed; for instance, the formed endocyclic dienes can be trapped by another molecule of singlet oxygen to yield bicyclic endoperoxy-hydroperoxides. metu.edu.trmetu.edu.tr

Free-radical halogenation is a characteristic reaction of alkanes and compounds with allylic or benzylic hydrogens, proceeding via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org This reaction is typically initiated by UV light or heat. wikipedia.org For this compound, the allylic positions are susceptible to hydrogen abstraction by a halogen radical. wikipedia.org

The propagation phase involves two key steps:

A halogen radical abstracts an allylic hydrogen from the tetrahydroindene, forming a resonance-stabilized allylic radical and a hydrogen halide.

The allylic radical then reacts with a halogen molecule (e.g., Cl₂ or Br₂) to form the halogenated product and a new halogen radical, which continues the chain. youtube.com

While direct bromination of tetrahydro-1H-indene with Br₂ follows an electrophilic pathway, reactions with reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator are known to favor allylic substitution via a free-radical mechanism. nih.gov High-temperature brominations also tend to proceed through radical pathways. For instance, the high-temperature bromination of the related saturated compound, octahydro-1H-indene, has been investigated, showing that thermal conditions can generate bromine radicals and lead to substitution products. semanticscholar.orgresearchgate.net

Cyclization and Rearrangement Pathways in Indene Systems

The rigid, fused-ring structure of the indene system makes it a key component in the synthesis of more complex polycyclic molecules through cyclization and rearrangement reactions.

A synthetic pathway that demonstrates cyclization involves the transformation of dibromodiacetate derivatives of tetrahydroindene into diepoxides. nih.govresearchgate.net When the dibromodiacetates are treated with a base such as sodium hydroxide (NaOH) in methanol, an intramolecular Williamson ether synthesis-type reaction occurs. The base facilitates the deprotonation of the acetate groups and subsequent cyclization to form two epoxide rings, yielding diepoxy indene derivatives. nih.govresearchgate.net

Rearrangements in related systems have also been observed. In Lewis acid-catalyzed Diels-Alder reactions between 2-cyclopentenone and Danishefsky's diene to form tetrahydro-1H-indene-1,5(7aH)-diones, a double bond isomerization was noted. researchgate.net This rearrangement of the double bond within the newly formed six-membered ring highlights the potential for structural reorganization in these systems under catalytic conditions. researchgate.net

Catalyst-Mediated Transformations

Catalysts play a pivotal role in enhancing the reactivity and selectivity of transformations involving tetrahydroindene systems. Both Lewis acids and transition metal complexes have been employed to mediate a variety of reactions.

Lithium perchlorate (LiClO₄) has been shown to act as an effective catalyst in the bromination of tetrahydro-1H-indene with NBS in acetic acid. nih.gov The Lewis acidic nature of the lithium ion is believed to accelerate the reaction and improve selectivity. nih.gov Similarly, Lewis acids like zinc chloride (ZnCl₂) are used to catalyze the Diels-Alder reaction between cyclopentenones and electron-rich dienes to synthesize the tetrahydro-1H-indene core structure. researchgate.net

Palladium complexes are widely used in modern organic synthesis for C-C and C-H bond functionalization. acs.org While direct catalytic transformations on this compound are specific, related indene and indole (B1671886) structures are frequently synthesized and modified using palladium catalysis. For example, palladium-catalyzed asymmetric allylic alkylation has been used as a key step in constructing complex spirocyclic indoline (B122111) derivatives. chinesechemsoc.org Furthermore, palladium-catalyzed domino reactions, such as the cycloisomerization/condensation of acetylenic acids with dinucleophiles, have been developed to synthesize polycyclic systems incorporating structures like 3a-methyl-3,3a-dihydro-1H-benzo[d]pyrrolo[2,1-b] ontosight.aimetu.edu.troxazine-1,5(2H)-dione. mdpi.com These examples showcase the power of catalyst-mediated reactions to build molecular complexity from simpler precursors related to the indene framework. thieme-connect.de

Catalyst TypeCatalyst ExampleReaction TypeReference
Lewis AcidLiClO₄Bromination/Acetoxylation nih.gov
Lewis AcidZnCl₂Diels-Alder Cycloaddition researchgate.net
Transition MetalPalladium(0) ComplexesAsymmetric Allylic Alkylation chinesechemsoc.org
Transition MetalPalladium(II) ComplexesDomino Cycloisomerization/Condensation mdpi.com

Stereochemical and Conformational Analysis of 2,3,3a,4 Tetrahydro 1h Indene Isomers

Diastereoisomerism and Enantiomeric Purity

The structure of 2,3,3a,4-tetrahydro-1H-indene features a fused ring system, consisting of a six-membered ring and a five-membered ring. The fusion of these two rings can result in two diastereomers: cis-hydrindane (B1200222) and trans-hydrindane (B1202327). nist.govnist.govnist.gov In cis-hydrindane, the hydrogen atoms at the bridgehead carbons (C3a and C7a in the fully saturated octahydroindene system) are on the same side of the molecule, whereas in trans-hydrindane, they are on opposite sides. nist.govnist.gov

The relative stability of these diastereomers has been a key area of investigation. Thermodynamic data indicates that the cis isomer is the more stable of the two. rsc.org This preference for the cis configuration is a notable characteristic of the hydrindane system. The trans-hydrindane isomer is considered to be thermodynamically less stable than its cis-epimer. mdpi.com

Each of these diastereomers is chiral and can exist as a pair of enantiomers. For instance, trans-hydrindane can exist as the (3aR,7aR) and (3aS,7aS) enantiomers. nih.gov The determination of enantiomeric purity is crucial in asymmetric synthesis and for the characterization of chiral molecules. While direct NMR spectroscopy cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) can induce diastereomeric interactions, leading to separate signals in the NMR spectrum. libretexts.org This technique allows for the quantification of the enantiomeric excess (ee). Another common method for determining enantiomeric purity is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to separate the enantiomers. asianpubs.org

The synthesis of hydrindane derivatives often yields diastereomeric mixtures. The diastereomeric ratio (dr) is a critical parameter in such reactions. For example, in certain Michael addition reactions leading to the formation of cis-hydrindanones, high diastereoselectivity has been observed, with diastereomeric ratios exceeding 10:1. nih.gov The relative stereochemistry of these products is often confirmed through advanced analytical techniques such as X-ray crystallography and Nuclear Overhauser Effect Spectroscopy (NOESY). rsc.orgnih.gov

IsomerCAS Registry NumberMolecular FormulaMolecular Weight (g/mol)
cis-Octahydro-1H-indene4551-51-3C9H16124.2233
trans-Octahydro-1H-indene3296-50-2C9H16124.2233

Conformational Preferences and Dynamics of Fused Ring Systems

The conformational analysis of hydrindane isomers reveals significant differences in their flexibility and preferred shapes. The trans-isomer is a rigid molecule, with the fused ring system locking it into a specific conformation. biomedres.us In contrast, the cis-isomer is conformationally mobile and can undergo ring flipping, similar to cyclohexane. biomedres.us

The cyclopentane (B165970) ring in these systems is not planar and adopts puckered conformations, such as the envelope and twist forms, to relieve torsional strain. In the case of cis-hydrindane, the fusion of the two rings leads to a molecule that is fluxional at both ends while remaining rigid at the fused carbons. biomedres.us This partial mobility can have significant implications for the reactivity and biological activity of its derivatives.

In a related fused ring system, cis-octahydropentalene, the cis form is reported to be about 8 kcal/mol more stable than the trans form. biomedres.us This stability is attributed to the fact that the carbon skeleton of the cis isomer resembles a stable conformation of an eight-membered ring, whereas the trans isomer would resemble a high-energy conformer. biomedres.us The conformational dynamics of these fused ring systems are complex, with multiple interconverting conformers possible for the cis isomers. biomedres.us

The relative stability of conformers in substituted hydrindane derivatives can be influenced by the nature and position of the substituents. Computational methods, such as molecular mechanics and density functional theory (DFT), are often employed to predict the most stable conformations and to understand the energetic barriers between them.

Propertytrans-Octahydro-1H-indeneReference
Enthalpy of Fusion (kJ/mol)10.9052 nist.gov
Entropy of Fusion (J/mol*K)50.99 nist.gov
Melting Point (K)213.86 nist.gov

Chiral Synthesis and Asymmetric Induction in Indene (B144670) Derivatives

The synthesis of enantiomerically pure hydrindane derivatives is a significant challenge in organic synthesis. Asymmetric catalysis has emerged as a powerful tool for achieving high levels of enantioselectivity. rsc.org Chiral Brønsted acids, for instance, have been successfully employed in the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to produce 1-aminoindenes with high yields and enantioselectivities. rsc.org

Diastereoselective synthesis is another important strategy for controlling the stereochemistry of hydrindane systems. Sequential inter- and intramolecular Michael reactions have been utilized to construct substituted cis-hydrindanones with high diastereoselectivity. nih.gov These reactions can generate multiple contiguous stereocenters, including quaternary ones, in a controlled manner. nih.gov

Intramolecular Diels-Alder (IMDA) reactions have also been employed in the convergent synthesis of highly functionalized hydrindanes. In one approach, an organocatalytic Michael addition was used to establish the initial chirality with high enantiomeric excess, followed by a series of transformations culminating in an IMDA reaction that furnished a highly functionalized hydrindane with a diastereomeric ratio of 91:1. researchgate.net

The choice of catalyst and reaction conditions can be critical in determining the stereochemical outcome. For example, in the cycloaddition of tetrahydroindanones with cyclopentadiene (B3395910), acid-catalyzed conditions favored the formation of one diastereomer, while thermal conditions led to the opposite diastereofacial selectivity. researchgate.net This demonstrates the potential for achieving stereodivergent synthesis of hydrindane derivatives.

The development of new chiral ligands and catalysts continues to be an active area of research, aiming to provide efficient and highly selective methods for the synthesis of chiral indene and hydrindane derivatives. These synthetic efforts are crucial for accessing specific stereoisomers for applications in medicinal chemistry and materials science.

Spectroscopic Characterization Methodologies in 2,3,3a,4 Tetrahydro 1h Indene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules like 2,3,3a,4-tetrahydro-1H-indene. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the molecular structure and the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is used to identify the different chemical environments of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, with electronegative groups or aromatic rings causing a downfield shift to higher ppm values. organicchemistrydata.orgwisc.edu In the context of the this compound scaffold, ¹H NMR allows for the differentiation of protons on the saturated cyclopentane (B165970) ring versus those on the aromatic benzene (B151609) ring.

For example, in the related dimer 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the aliphatic protons of the dihydroindene moiety appear in the upfield region, with multiplets observed at chemical shifts of approximately 2.13, 2.50, 2.98, and 3.08 ppm. bg.ac.rsresearchgate.net The aromatic protons, by contrast, are found further downfield in the 7.14–7.39 ppm range. bg.ac.rs The exact chemical shifts and splitting patterns provide data on the connectivity of the protons.

Table 1: Example ¹H NMR Chemical Shifts for Protons in an Indene (B144670) Dimer Scaffold Data from a study on 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, a related compound.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
Aliphatic (C-2' H₂)2.13, 2.50Multiplet bg.ac.rsresearchgate.net
Aliphatic (C-3' H₂)2.98, 3.08Multiplet bg.ac.rsresearchgate.net
Aliphatic (C-1' H)4.36Triplet bg.ac.rsresearchgate.net
Aromatic7.14 - 7.39Multiplet bg.ac.rs

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. youtube.com Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift indicates its bonding environment. chemguide.co.uk For the this compound structure, ¹³C NMR can clearly distinguish between the sp³-hybridized carbons of the saturated ring and the sp²-hybridized carbons of the aromatic ring.

In studies of related structures like the dimer 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the sp³ carbons of the saturated indane element have chemical shifts in the upfield region, while the aromatic and olefinic sp² carbons appear significantly downfield. bg.ac.rs For instance, quaternary aromatic carbons can be found at shifts as high as 143.7 to 152.9 ppm. bg.ac.rs This distinction is fundamental to confirming the successful synthesis of the tetrahydroindene ring system.

Table 2: Example ¹³C NMR Chemical Shifts in an Indene Dimer Scaffold Data from a study on 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, a related compound.

Carbon EnvironmentApproximate Chemical Shift (δ, ppm)Reference
Aliphatic (sp³)30 - 50 bg.ac.rs
Aromatic (sp²)120 - 146 bg.ac.rsresearchgate.net
Quaternary Aromatic (sp²)143 - 153 bg.ac.rs

To resolve complex structures and unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed. These experiments provide data on the connectivity between atoms.

APT (Attached Proton Test): This technique helps differentiate between carbon atoms based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons). researchgate.net It is a valuable tool for confirming the nature of each carbon signal in the ¹³C NMR spectrum.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.com Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure, allowing for the mapping of the proton framework. researchgate.net This is particularly useful for tracing the connectivity within the saturated portion of the this compound molecule.

HETCOR (Heteronuclear Correlation) or HMQC/HSQC: These techniques establish correlations between directly bonded carbon and hydrogen atoms. bg.ac.rsresearchgate.net A cross-peak in the spectrum links a specific proton signal to the carbon signal to which it is attached, providing definitive C-H assignments. Another related technique, HMBC (Heteronuclear Multiple Bond Correlation), shows correlations between protons and carbons that are two or three bonds away, which helps in piecing together the entire molecular skeleton. researchgate.net

The application of these 2D NMR methods was crucial in the detailed structural analysis of compounds like 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, where all H- and C-atom signals were completely assigned. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by specific absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the saturated ring appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450–1600 cm⁻¹ region.

C-H Bending: Vibrations corresponding to C-H bending are found at lower wavenumbers.

The IR spectra of synthesized tetrahydroindene derivatives have been used to confirm their structural features. researchgate.net Comparing the spectrum of this compound with that of its unsaturated parent, indene, would show a significant difference in the C-H stretching region due to the presence of the additional sp³-hybridized carbons. nist.govresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Determination

For example, the crystal structure of (E)-2,2′,3,3′-tetrahydro-[1,1′-biindenylidene]-4,4′-diol, a related compound, was determined by XRD. researchgate.net The analysis revealed it crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net Similarly, XRD was used to characterize the structures of tetrabromo octahydroindene isomers, which are derivatives of tetrahydroindene. researchgate.net This method is invaluable for confirming stereochemistry and resolving any structural ambiguities that cannot be definitively settled by NMR alone.

Other Analytical Spectroscopic Techniques

In addition to NMR, IR, and XRD, other techniques play a supporting role in characterization. Mass spectrometry (MS) is routinely used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide additional structural clues. The NIST Chemistry WebBook lists mass spectrometry data for several isomers and derivatives of tetrahydroindene. nist.govnist.gov

Theoretical and Computational Investigations on 2,3,3a,4 Tetrahydro 1h Indene and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, reactivity, and electronic properties of organic compounds. For 2,3,3a,4-tetrahydro-1H-indene and its derivatives, these computational methods provide insights at the atomic level that are often difficult to obtain through experimental means alone. They allow for the prediction of molecular geometries, the analysis of chemical bonding, and the identification of reactive sites within a molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT has been successfully applied to study tetrahydroindene systems, providing valuable insights into their electronic structure and reactivity. researchgate.net The theory's core principle is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex molecules with considerable accuracy. DFT calculations are used to determine a variety of molecular properties, including vibration frequencies, quantum chemical parameters, and frontier molecular orbital energies, which together provide a comprehensive understanding of a molecule's behavior. researchgate.net

The accuracy of any quantum chemical calculation, including DFT, is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. For studies on tetrahydroindene derivatives, the 6-31G(d) basis set has been employed. researchgate.net This notation indicates a split-valence basis set, where core orbitals are described by a single basis function (a contraction of 6 Gaussian functions) and valence orbitals are described by two basis functions (contractions of 3 and 1 Gaussian functions, respectively). The "(d)" signifies the addition of polarization functions on heavy (non-hydrogen) atoms, which allows for more flexibility in describing the shape of the electron density, particularly for distorted bonds within cyclic systems.

The selection of a basis set involves a trade-off between computational cost and accuracy. stackexchange.commdpi.com While larger basis sets provide more accurate results, they also require significantly more computational resources. The 6-31G(d) basis set represents a good compromise, providing reliable results for the geometry and electronic properties of many organic molecules without being excessively demanding computationally. mdpi.com

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. tue.nl For a flexible molecule like this compound, which consists of fused five- and six-membered rings, multiple stable conformations may exist. The six-membered ring can adopt various conformations, such as chair, boat, and twist-boat, similar to cyclohexane. libretexts.org The fusion to the five-membered ring introduces specific steric constraints that influence the relative stability of these conformers.

Computational studies on derivatives of tetrahydroindene have been used to investigate the stability and properties of different stereoisomers, revealing their most stable configurations. researchgate.nettubitak.gov.tr The process involves calculating the potential energy surface of the molecule to identify local and global energy minima. The energy difference between these conformers is crucial for understanding the molecule's dynamic behavior and which shape is most likely to be present under given conditions.

Table 1: Comparison of Key Conformational Concepts

Conformer TypeDescriptionRelevance to this compound
Chair A stable, staggered conformation of a six-membered ring that minimizes both angle and torsional strain.The six-membered ring of the tetrahydroindene core is expected to favor a chair-like conformation.
Boat A less stable conformation of a six-membered ring with higher energy due to eclipsing interactions and steric strain.Represents a potential transition state or a higher-energy intermediate during conformational changes. libretexts.org
Twist-Boat An intermediate conformation between the chair and boat forms, which is more stable than the boat but less stable than the chair.A possible conformer that may exist in equilibrium with the chair form.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive. In computational studies of tetrahydroindene derivatives, FMO contour diagrams have been calculated to visualize the distribution of these key orbitals and to understand their role in potential chemical reactions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Tetrahydroindene Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Dibromodiacetate Derivative 2-6.645-0.9965.649
Dibromodiacetate Derivative 3-6.713-1.1325.581
Diepoxide 4-6.4440.4466.890
Diepoxide 5-6.4460.3846.830
Tetrabromo Octahydroindene 6-6.827-1.6085.219
Tetrabromo Octahydroindene 7-6.784-1.6605.124

Data sourced from a DFT study on brominated derivatives of tetrahydro-1H-indene. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and represent the nucleophilic centers of the molecule.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and represent the electrophilic centers.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the double bond in the six-membered ring would be expected to be an area of high electron density (a red or yellow region), making it a likely site for electrophilic addition reactions. MEP maps have been instrumental in identifying reactive sites in various tetrahydroindene derivatives, providing a clear picture of where chemical reactions are most likely to occur. researchgate.nettubitak.gov.tr

Conceptual DFT provides a framework for defining and calculating various chemical concepts, known as reactivity descriptors. These descriptors quantify the reactivity of a molecule and are derived from the changes in energy with respect to changes in the number of electrons. researchgate.net They provide a more quantitative measure of reactivity than FMO analysis alone. Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of an electron from a system. It is related to the negative of electronegativity.

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It quantifies the electrophilic character of a molecule.

These descriptors are calculated using the energies of the HOMO and LUMO. Their values help in comparing the relative stability and reactivity of different molecules, such as the various derivatives of tetrahydroindene. researchgate.net

Table 3: Calculated Quantum Chemical Descriptors for Tetrahydroindene Derivatives

CompoundChemical Hardness (η)Chemical Potential (μ)Electrophilicity Index (ω)
Dibromodiacetate Derivative 22.825-3.8212.576
Dibromodiacetate Derivative 32.791-3.9232.757
Diepoxide 43.445-2.9991.305
Diepoxide 53.415-3.0311.347
Tetrabromo Octahydroindene 62.610-4.2183.406
Tetrabromo Octahydroindene 72.562-4.2223.483

Data sourced from a DFT study on brominated derivatives of tetrahydro-1H-indene. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of flexible molecules like this compound and its derivatives. These methods allow for the characterization of stable conformations, the energetics of conformational changes, and the influence of the environment on molecular shape.

Conformational analysis of cyclic systems is crucial for understanding their properties. For instance, a computational search on natural products has been successfully performed using the MMFF94s force field, followed by quantum mechanical B3LYP method for refinement, to identify the lowest energy conformers. nih.gov This approach is applicable to tetrahydroindene derivatives to understand the puckering of the cyclopentane (B165970) ring and the relative orientations of substituents. The introduction of the indane ring system is known to decrease molecular flexibility, which can be advantageous in drug design by creating stable stereocenters. researchgate.net

Molecular dynamics simulations provide a dynamic picture of molecular behavior over time. In drug discovery, MD simulations are frequently used to assess the stability of a ligand-receptor complex. researchgate.netajchem-a.com For example, a 100-nanosecond MD simulation can be performed to evaluate the stability of a docked complex, with metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) providing insights into the conformational stability of the protein-ligand system. ajchem-a.comijsrset.com Such simulations can reveal that a protein-ligand complex is stable over the simulation period, suggesting a low probability of the ligand dissociating from the binding pocket. ajchem-a.com

Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance
ParameterDescriptionSignificance in Conformational Analysis
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed protein or ligand structures over time.Indicates the stability of the system. A stable RMSD suggests the system has reached equilibrium. Changes of 1-3 Å are generally acceptable for small proteins. ajchem-a.com
Root Mean Square Fluctuation (RMSF)Measures the deviation of each particle from its average position over the course of a simulation.Highlights flexible regions of a protein or ligand.
Radius of Gyration (Rg)A measure of the compactness of a structure.Provides insights into the overall shape and size of the molecule during the simulation.

Computational Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for elucidating the mechanisms of chemical reactions at a molecular level. mdpi.com By mapping potential energy surfaces, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of reaction pathways that may be difficult to probe experimentally. mdpi.comnih.gov

For reactions involving indane-like structures, computational studies can predict the feasibility of different pathways. For example, in a study on Pd-catalyzed carbamate (B1207046) synthesis, DFT calculations showed that the direct reaction was not spontaneous and required a catalyst. The study identified two feasible pathways with a significant net negative reaction energy, confirming the viability of the catalytic cycle. mdpi.com

In the context of cycloaddition reactions, which are relevant for the synthesis of complex polycyclic systems from indene (B144670) derivatives, DFT can be used to distinguish between concerted and stepwise mechanisms. mdpi.compku.edu.cn For instance, the study of [8 + 2] cycloadditions of dienylisobenzofurans involved calculating the activation free energies for different pathways to determine the most favorable mechanism. pku.edu.cn Such computational approaches can be applied to predict the reactivity and regioselectivity of this compound in various chemical transformations.

Predictive Modeling of Chemical Behavior and Selectivity

Predictive modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning, is increasingly used to forecast the chemical behavior and selectivity of molecules. chemrxiv.org These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity.

QSAR studies have been effectively applied to derivatives of indane. In one study, QSAR analyses of substituted indanone and benzylpiperidine inhibitors of acetylcholinesterase were performed. The resulting models, which included descriptors like the dipole moment and the highest occupied molecular orbital (HOMO) energy, suggested that substitutions on the indanone ring could better enhance inhibitory potency compared to the benzylpiperidine ring. nih.gov Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), have been constructed for 2-substituted 1-indanone (B140024) derivatives, yielding models with good predictive capabilities. nih.gov

More advanced machine learning approaches are also being developed to predict chemical reactivity and selectivity. For instance, a graph-convolutional neural network has been used for the multitask prediction of site selectivity in aromatic C–H functionalization reactions, achieving high accuracy. rsc.org Such models, which learn from large datasets of chemical reactions, can be used to predict the most likely outcome of a reaction involving a novel tetrahydroindene derivative. chemrxiv.orgchemrxiv.org

Table 2: Examples of Predictive Models in Computational Chemistry
Model TypeApplication ExampleKey Descriptors/InputsPredicted Outcome
2D-QSARInhibition of acetylcholinesterase by indanone derivatives. nih.govDipole moment, HOMO energy, pi-orbital wave function coefficients. nih.govInhibition potency (pIC50).
3D-QSAR (CoMFA/CoMSIA)Inhibition of acetylcholinesterase by 2-substituted 1-indanone derivatives. nih.govSteric and electrostatic fields. mdpi.comBinding affinity.
Machine Learning (Neural Network)Site selectivity in aromatic C–H functionalization. rsc.orgMolecular graph representation. researchgate.netLikelihood scores for reaction at each possible site. rsc.org

In silico Analysis of Biological Receptor Interactions (e.g., ligand-receptor binding)

In silico methods are indispensable in modern drug discovery for predicting and analyzing the interactions between small molecules and biological receptors. jocpr.com Molecular docking, a key technique in this area, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijper.org

Numerous studies have employed molecular docking to investigate the binding of indane derivatives to various protein targets. For example, docking studies of substituted indane-1,3-dione derivatives against the enoyl-acyl carrier protein (ACP) reductase InhA from Mycobacterium tuberculosis identified compounds with high binding affinities, suggesting their potential as anti-tubercular agents. ajchem-a.com The stability of these docked complexes was further confirmed by molecular dynamics simulations. ajchem-a.com In another study, docking calculations were used to understand the interactions of spiroisoxazoline derivatives of indane with the COX-2 enzyme. researchgate.net

The results of docking studies are often expressed as a binding energy or docking score, with lower values indicating a more favorable interaction. jocpr.com These studies can also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. ijper.org

Beyond docking, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is crucial for evaluating the drug-likeness of potential therapeutic agents. nih.gov These predictions help to identify candidates with favorable pharmacokinetic properties early in the drug discovery process, reducing the likelihood of late-stage failures. researchgate.net For instance, in silico ADMET screening of indane-1,3-dione derivatives showed that they passed Lipinski's rule of five and had favorable pharmacokinetic features. ajchem-a.com

Applications of 2,3,3a,4 Tetrahydro 1h Indene in Advanced Materials and Chemical Synthesis

Role as Key Synthetic Intermediates in Fine Chemical Production

Indene (B144670) compounds are crucial intermediates in the production of fine chemicals. google.com They are particularly significant as starting materials for the synthesis of metallocene catalysts, which are instrumental in the polymerization of olefins. google.com The structural characteristics of the indene ligand in these catalysts, which can be modified through various substituents, directly influence the properties of the resulting polymer, such as its molecular weight distribution, melting point, and stereoregularity. google.com

The synthesis of these specialized indene-based ligands often begins with more fundamental indene structures, which are then functionalized. A general synthetic pathway to indene compounds involves the dehydration and cyclization of substituted benzoate (B1203000) compounds to form indenones. google.com These indenones are subsequently reduced to indanols, which are then dehydrated to yield the final indene derivatives. google.com This multi-step process highlights the foundational role of the indene skeleton in accessing a diverse range of fine chemicals.

Building Blocks for Complex Organic Architectures and Heterocyclic Systems

The indene framework is a valuable scaffold for the construction of complex organic molecules and heterocyclic systems. researchgate.netnih.gov Brominated derivatives of 1H-indene, for instance, serve as versatile synthetic building blocks for creating a variety of indene and indacene derivatives. nih.gov These multi-brominated compounds can undergo further reactions, such as Suzuki-Miyaura coupling and intramolecular Friedel-Crafts-type cyclizations, to construct more elaborate fused-ring systems. researchgate.net This methodology has been successfully applied to the synthesis of dialkylmethylene-bridged oligo(phenylenevinylene)s, which exhibit interesting photophysical properties. nih.gov

Furthermore, the core structure of indene can be incorporated into heterocyclic systems. For example, tricyclic 1,2,4-oxadiazolines-fused tetrahydro-isoquinolines have been synthesized through a [3 + 2] cycloaddition reaction involving cyclic imines and in-situ generated nitrile oxides. mdpi.com This demonstrates the utility of cyclic structures related to tetrahydroindene in building complex heterocyclic architectures that are of interest in medicinal chemistry due to the prevalence of the 1,2,4-oxadiazole (B8745197) motif in biologically active compounds. mdpi.com

Precursors in Specialty Polymer and Resin Development

Derivatives of tetrahydroindene are utilized in the development of specialty polymers and resins. The incorporation of the bulky, cyclic tetrahydroindene structure into a polymer chain can significantly influence the material's final properties. For instance, tetrahydro-as-indacenyl metallocene catalysts are employed in olefin polymerization to produce polymers with high comonomer incorporation and molecular weight, leading to materials with improved strength. google.com

The general industrial processing sector for a related isomer, 3a,4,7,7a-tetrahydroindene, includes plastics material and resin manufacturing, indicating the broader applicability of tetrahydroindenes in this field. nih.gov While specific polymers derived directly from 2,3,3a,4-tetrahydro-1H-indene are not extensively detailed in the provided search context, the use of related indene compounds as precursors for metallocene catalysts underscores their importance in the polymer industry. google.com

Development of Novel Fragrance and Flavor Compounds from Indene Derivatives

The structural framework of tetrahydroindene is a valuable platform for the development of novel fragrance and flavor compounds. Although research specifically detailing the olfactory properties of this compound is limited, derivatives of the related isomer, 2,3,4,7-tetrahydro-1H-indene, have been patented for their use as fragrances and flavors. google.com These derivatives, which are monosubstituted with a formyl, nitrile, or hydroxymethyl group, exhibit a range of desirable scents. google.com

The search for new fragrance ingredients is a continuous effort in the perfume industry, as minor structural changes can lead to significant differences in olfactory characteristics. google.com The synthesis of cyclic fragrances is an area of active research, with various strategies being employed to construct carbocycles and heterocycles with diverse odor profiles. nih.gov

Odor Profiles of 2,3,4,7-Tetrahydro-1H-indene Derivatives
DerivativeFunctional GroupOdor DescriptionReference
2,3,3a,4,7,7a-Hexahydro-1H-indene-1-carbaldehyde-CHOFlowery, green, sweet, rosy, hyacinth note google.com
2,3,3a,4,7,7a-Hexahydro-1H-indene-1-carbonitrile-CNNew compound, odor not specified google.com
2,3,3a,4,7,7a-Hexahydro-1H-indene-1-methanol-CH2OHFlowery, green, sweet, rosy, hyacinth note google.com

Industrial Chemical Feedstock Applications in Material Science

Tetrahydroindene and its derivatives serve as industrial chemical feedstocks in material science. A related isomer, 3a,4,7,7a-tetrahydroindene, is used in the production of adhesives and sealant chemicals. nih.gov The versatility of the indene structure makes it a valuable starting material for a range of applications.

The acid-induced intramolecular cyclization of precursors to form 2,3-dibromo-1H-indene derivatives, which can then be used to synthesize materials with attractive photophysical properties, highlights the role of indenes as foundational feedstocks. nih.gov These materials, such as oligo(phenylenevinylene)s, have potential applications in electronics and photonics. researchgate.net The ability to functionalize the indene core allows for the tailoring of material properties to suit specific industrial needs.

Future Research Directions and Emerging Challenges in 2,3,3a,4 Tetrahydro 1h Indene Chemistry

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer solvents, energy-efficient processes, and renewable resources. rsc.orgresearchgate.net Future research in the synthesis of 2,3,3a,4-tetrahydro-1H-indene and its derivatives will undoubtedly prioritize these sustainable practices.

A significant area of development is the adoption of environmentally benign reaction media. Water, in particular, is being explored as a solvent for various organic transformations, offering a safe, non-toxic, and economical alternative to traditional volatile organic compounds. nih.govresearchgate.net The development of catalyst-free reactions in water for the assembly of complex heterocyclic systems provides a promising blueprint for future syntheses of indane derivatives. researchgate.netrsc.org

Energy-efficient synthesis techniques also represent a key research frontier. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. jchr.org The application of microwave irradiation to classical indole (B1671886) synthesis reactions, which can be adapted for indane frameworks, highlights the potential of this technology. nih.gov Future work will likely focus on optimizing microwave-assisted protocols for the synthesis of this compound, potentially leading to more efficient and sustainable manufacturing processes. researchgate.net

Discovery of Novel Catalytic Systems for Enhanced Selectivity

Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems is crucial for achieving high levels of selectivity in the synthesis of complex molecules like this compound. wikipedia.org A major challenge lies in controlling stereochemistry, particularly in the creation of chiral centers within the indane framework.

Enantioselective catalysis, which allows for the preferential formation of one enantiomer over the other, is of paramount importance, especially in the pharmaceutical industry. wikipedia.org Chiral catalysts, including those based on transition metals and organocatalysts, have shown great promise in the asymmetric synthesis of indane derivatives. rsc.org For instance, rhodium-catalyzed asymmetric addition of arylboron reagents to indenes has been shown to produce 2-arylindanes with high enantioselectivity. acs.org Similarly, chiral copper catalysts have been employed in domino reactions to construct chiral indanes with multiple stereocenters. mdpi.com

Future research will focus on the design and application of new generations of catalysts with even greater efficiency and selectivity. This includes the development of catalysts based on abundant and non-toxic metals, as well as the exploration of novel chiral ligands to fine-tune the catalytic environment. acs.org The ultimate goal is to develop catalytic systems that can deliver specific stereoisomers of this compound derivatives with near-perfect control.

Below is a table summarizing various catalytic systems used in the synthesis of indane derivatives, which could be adapted for this compound.

Catalyst SystemReaction TypeSubstrateProductYield (%)Enantiomeric Excess (%)Reference
Rhodium/Chiral DieneAsymmetric ArylationIndene (B144670)2-Arylindane9099 acs.org
Copper/Chiral LigandDomino ReactionMichael AcceptorChiral Indane8399 mdpi.com
Palladium(0)/LigandCarbonylative CouplingBromopyridine, Imine, AlkyneIndolizine-- nih.gov
Cobalt ComplexMetalloradical Catalysis-Substituted 1H-Indenes-- sciencedaily.com

In-depth Mechanistic Understanding of Complex Transformations

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For complex transformations leading to the this compound core, elucidating the intricate steps of the reaction pathway can unveil opportunities for optimization and control.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. rsc.orggrnjournal.us DFT calculations can be used to map out potential energy surfaces, identify transition states and intermediates, and rationalize observed stereochemical outcomes. For example, in gold-catalyzed tandem reactions of indole derivatives, DFT computations have been instrumental in supporting the proposed mechanism involving an alkylidenecyclopropane intermediate. scispace.com

Future research will likely involve a synergistic approach, combining experimental studies with high-level computational modeling to unravel the mechanisms of key transformations in indane synthesis. This will include the study of catalyst-substrate interactions, the role of non-covalent interactions in directing stereoselectivity, and the dynamics of the reaction process. rsc.org A more profound mechanistic understanding will empower chemists to design more rational and efficient synthetic routes to this compound and its analogues.

Exploration of Undiscovered Chemical Reactivity

The this compound scaffold, while well-established, still holds potential for undiscovered chemical reactivity. Future research will aim to unlock novel transformations that can introduce new functional groups and build molecular complexity in innovative ways.

One area of exploration is the development of novel C-H functionalization reactions. Directing the activation of specific C-H bonds within the tetrahydroindene framework would provide a powerful and atom-economical way to introduce new substituents. Palladium-catalyzed C-H acetoxylation of indolines, a related heterocyclic system, demonstrates the feasibility of such approaches. nsf.gov

Furthermore, the development of new multicomponent reactions that can assemble the indane core from simple and readily available starting materials in a single step is a highly desirable goal. Palladium-catalyzed multicomponent synthesis of indolizines showcases the power of this strategy to rapidly build molecular complexity. nih.gov The discovery of new catalytic cycles and reactive intermediates will be key to unlocking unprecedented transformations of the this compound skeleton.

Advanced Computational Design and Predictive Chemistry for Novel Applications

The synergy between computational chemistry and experimental synthesis is poised to revolutionize the discovery and development of new molecules with desired properties. In the context of this compound, advanced computational tools are being increasingly used to design novel compounds and predict their chemical behavior.

Machine learning (ML) is emerging as a powerful tool in catalyst design and reaction optimization. digitellinc.comumich.eduresearchgate.net By training algorithms on large datasets of experimental and computational data, ML models can predict the performance of catalysts and identify optimal reaction conditions. researchgate.netnih.gov This data-driven approach has the potential to significantly accelerate the discovery of new and efficient synthetic routes to this compound derivatives.

In silico screening and molecular modeling are also being employed to design novel indane-based compounds with specific biological activities or material properties. researchgate.net By predicting how a molecule will interact with a biological target or how it will behave in a material, computational methods can guide the synthesis of new compounds with enhanced performance. researchgate.net The future of this compound chemistry will undoubtedly be shaped by these predictive technologies, enabling the rational design of molecules for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,3a,4-tetrahydro-1H-indene derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols, such as Diels-Alder reactions or catalytic hydrogenation of indene precursors. For example, derivatives like 3-oxo-2,3-dihydro-1H-inden-4-yl acetate are prepared using phthalic anhydride and p-toluidine with H₂O₂ in ethanol, followed by purification via column chromatography . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (40–80°C), and catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation). Monitoring reaction progress via TLC or GC-MS is critical .

Q. What safety protocols are essential when handling this compound and its halogenated analogs?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. For halogenated derivatives (e.g., hexachloro-methanoindene), conduct reactions in a fume hood or glovebox to prevent inhalation of volatile toxic byproducts. Waste must be segregated into halogenated organic waste containers and processed by certified disposal services . Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a physician immediately .

Q. How can structural characterization of this compound derivatives be performed to confirm regioselectivity?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 8–10 Hz for vicinal protons in fused rings) and chemical shifts (e.g., δ 2.5–3.5 ppm for bridgehead protons).
  • X-ray crystallography : Resolve stereochemistry, as demonstrated for 3-oxo-2,3-dihydro-1H-inden-4-yl acetate, where planarity of the indanone unit (r.m.s. deviation = 0.036 Å) was confirmed .
  • HRMS : Validate molecular formulas (e.g., C₁₁H₁₀O₃ for acetate derivatives) .

Advanced Research Questions

Q. How can stereochemical contradictions in this compound derivatives be resolved, particularly for cis/trans isomers?

  • Methodological Answer : Use chiral chromatography (e.g., HPLC with amylose-based columns) or kinetic resolution. For example, (1RS,3aRS,4RS,7SR,7aSR)-tetrahydro-methanoindene was resolved via enzymatic kinetic resolution, while epimers were separated using silica gel impregnated with L-arginine . Absolute configurations were confirmed via circular dichroism (CD) spectroscopy and single-crystal XRD .

Q. What strategies mitigate side reactions during multi-component synthesis of spiro-indenopyridine derivatives?

  • Methodological Answer : Control steric and electronic effects by:

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
  • Catalyst design : Employ Lewis acids (e.g., ZnCl₂) to activate carbonyl groups and suppress dimerization.
  • Temperature gradients : Stepwise heating (25°C → 60°C) minimizes retro-Diels-Alder reactions. For example, spiro[4H-indeno[1,2-b]pyridine] synthesis achieved 72% yield under optimized conditions .

Q. How do computational methods enhance the prediction of thermodynamic stability in polycyclic derivatives?

  • Methodological Answer : Apply DFT calculations (e.g., B3LYP/6-31G*) to evaluate strain energy and transition states. For 4,7-methanoindene derivatives, computational models revealed that hexachloro-substituted analogs exhibit higher strain (ΔG‡ ≈ 25 kcal/mol) due to steric clashes, aligning with experimental thermal decomposition data .

Q. What analytical approaches address contradictions in crystallographic vs. spectroscopic data for fused-ring systems?

  • Methodological Answer : Cross-validate using:

  • Variable-temperature NMR : Detect dynamic processes (e.g., ring-flipping) that may obscure stereochemical assignments.
  • SC-XRD vs. PXRD : Resolve polymorphism, as seen in 3-oxo-indene derivatives, where hydrogen-bonding networks (C–H⋯O) in crystals differ from solution-state conformers .

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